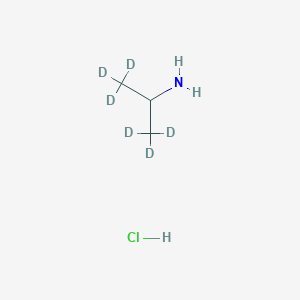
Propane, tetrachlorotrifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, tetrachlorotrifluoro- (abbreviated as PCTTF) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. PCTTF is a colorless liquid that is chemically stable and has a high boiling point. It is widely used in various scientific applications, including as a solvent, a reagent, and a precursor in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Propane, tetrachlorotrifluoro- has a wide range of applications in scientific research. It is commonly used as a solvent for organic compounds, as it has a high solubility for many organic molecules. Propane, tetrachlorotrifluoro- is also used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Additionally, Propane, tetrachlorotrifluoro- is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propane, tetrachlorotrifluoro- is not fully understood, but it is believed to act as a Lewis acid, which can accept electron pairs from other molecules. This property makes Propane, tetrachlorotrifluoro- a useful reagent in organic synthesis, as it can facilitate reactions between molecules that would otherwise be difficult to achieve.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Propane, tetrachlorotrifluoro-, but it is known to be toxic to living organisms. Propane, tetrachlorotrifluoro- can cause damage to the liver and kidneys, and exposure to high concentrations can lead to respiratory and cardiovascular problems. Therefore, it is important to handle Propane, tetrachlorotrifluoro- with care and to use appropriate safety measures when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propane, tetrachlorotrifluoro- has several advantages for lab experiments, including its high solubility for organic compounds, its stability at high temperatures and pressures, and its ability to act as a Lewis acid. However, Propane, tetrachlorotrifluoro- is toxic and must be handled with care, and its synthesis is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on Propane, tetrachlorotrifluoro-. One area of interest is the development of new synthetic methods for Propane, tetrachlorotrifluoro- that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Propane, tetrachlorotrifluoro- and its potential applications in catalysis and other areas of organic chemistry. Additionally, research on the toxicity of Propane, tetrachlorotrifluoro- and its effects on living organisms is needed to better understand the risks associated with working with this compound.
Métodos De Síntesis
Propane, tetrachlorotrifluoro- is synthesized by the reaction of propane with a mixture of chlorine and fluorine. The reaction is carried out at high temperatures and pressures, and the resulting product is purified by distillation. The synthesis of Propane, tetrachlorotrifluoro- is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Propiedades
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(6,7)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMWFLSGDXVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, tetrachlorotrifluoro- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

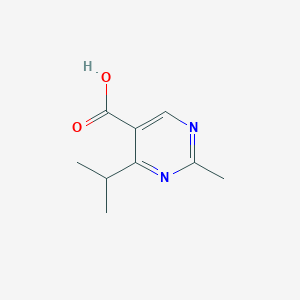
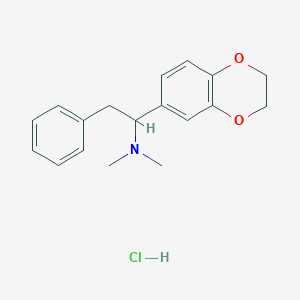
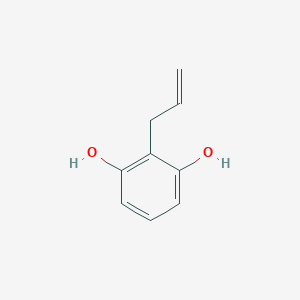
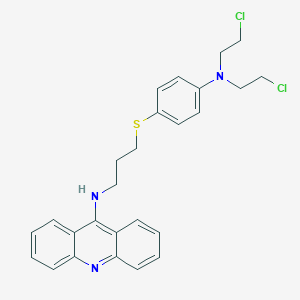
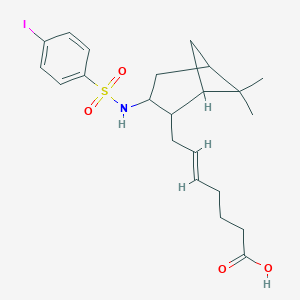
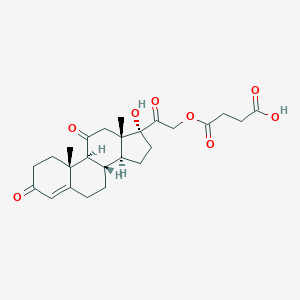
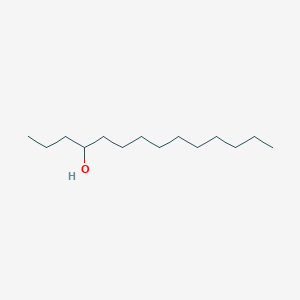
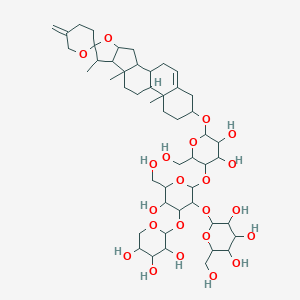
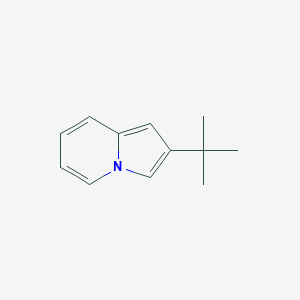
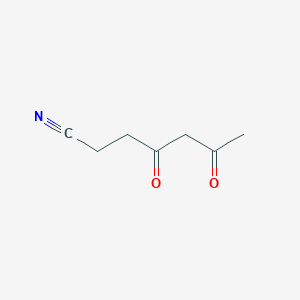
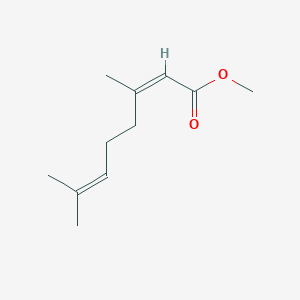
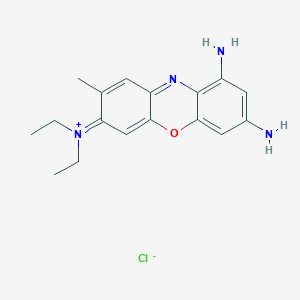
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
